molecular formula C18H21N5O4 B1676531 Metrifudil CAS No. 23707-33-7

Metrifudil

Cat. No. B1676531
CAS RN: 23707-33-7
M. Wt: 371.4 g/mol
InChI Key: OOEMZCZWZXHBKW-SCFUHWHPSA-N
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Description

Metrifudil, also known as N-[(2-Methylphenyl)methyl]adenosine, is an adenosine receptor agonist which displays some selectivity for the A2 receptor type . It has an empirical formula of C18H21N5O4 and a molecular weight of 371.39 .


Synthesis Analysis

Metrifudil is a synthetic compound . It has been found to block EV-71 replication via interaction with 2C viral protein or 2BC precursor protein . Metrifudil and N6-benzyladenosine have been demonstrated to interact with 2C protein to inhibit EV-A71 infection .


Molecular Structure Analysis

The molecular structure of Metrifudil can be represented by the SMILES string Cc1ccccc1CNc2ncnc3n(cnc23)[C@@H]4OC@HC@@H[C@H]4O . The molecular formula of Metrifudil is C18H21N5O4 .


Chemical Reactions Analysis

Metrifudil is primarily a kappa-opiate receptor agonist and also has local anesthetic effects . It has more affinity for the kappa-receptor than morphine .


Physical And Chemical Properties Analysis

  • DMSO: 6 mg/mL

It should be stored at a temperature of -20°C .

Scientific Research Applications

1. Anticonvulsive Properties

Metrifudil, known as an adenosine receptor agonist, has shown potential in inhibiting seizures in various models. A study by (Krahl et al., 1995) explored its anticonvulsive effects in amygdala kindling and hippocampal slice seizure models, observing significant reduction in seizure activity.

2. Neuroprotection

Unexpected neuroprotective effects were observed with Metrifudil in a study focusing on adenosine A2A receptor agonists. (Sheardown & Knutsen, 1996) found that it provided protection against neuronal loss following severe temporary forebrain ischemia in gerbils, suggesting potential therapeutic uses in neuroprotection.

3. Adenosine Receptor Function

Metrifudil has been used to understand the function of adenosine receptors. (Gurden et al., 1993) classified adenosine receptors into A1 and A2 subtypes using Metrifudil among other compounds, contributing to the broader understanding of adenosine receptor types in various tissues.

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMZCZWZXHBKW-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045168
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metrifudil

CAS RN

23707-33-7
Record name Metrifudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023707337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRIFUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4GKQ4XSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
SE Krahl, LM Treas, JD Castle… - Drug development …, 1995 - Wiley Online Library
Adenosine and other adenosine receptor agonists have been shown to inhibit seizures in a variety of in vivo and in vitro models. In the present study, the anticonvulsive effects of the …
Number of citations: 3 onlinelibrary.wiley.com
MJ Sheardown, LJS Knutsen - Drug Development Research, 1996 - Wiley Online Library
… A 2A receptor agonists 2‐[p‐(2‐carboxethyl)phenylethylaminol‐5′‐N‐ethylcarboxyamidoadenosine (CGS 21680), N‐[2‐(3,5‐dimethoxyphenyl)ethyl]adenosine (DPMA) and metrifudil …
Number of citations: 75 onlinelibrary.wiley.com
MF Gurden, J Coates, F Ellis, B Evans… - British journal of …, 1993 - Wiley Online Library
1 The purpose of the present study was to classify adenosine receptors into A 1 and A 2 subtypes in a wide range of isolated tissues and cell types (rat adipocytes and atria, guinea‐pig …
Number of citations: 151 bpspubs.onlinelibrary.wiley.com
JJ Reeves, J Coates, JE Jarvis… - British journal of …, 1993 - Wiley Online Library
… 3 R-PIA, S-PIA and metrifudil behaved as partial agonists in RCMM. 4 The adenosine Al receptor-selective antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) inhibited the …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
M Patel, MJ Sheehan, P Strong - British journal of …, 1994 - Wiley Online Library
… -selective agonist, metrifudil, produced a dose-dependent fall in blood pressure and at higher doses a fall in heart rate. The hypotension induced by metrifudil was not antagonized by …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
R Anderson, MJ Sheehan… - British journal of …, 1994 - Wiley Online Library
… The final concentration of HCI in the injection fluid was 8 mM in experiments with metrifudil, and less than 1 mM for all other compounds. Control animals were injected with thesame …
Number of citations: 71 bpspubs.onlinelibrary.wiley.com
JJ Reeves, CA Jones, MJ Sheehan, CJ Vardey… - Inflammation …, 1997 - Springer
… The modestly selective A2b receptor agonist, metrifudil [9], was about 10 times more potent … In this study, the responses to both R-PIA and metrifudil apparently were biphasic in nature. …
Number of citations: 92 link.springer.com
M Arita, T Wakita, H Shimizu - Journal of General Virology, 2008 - microbiologyresearch.org
… metrifudil has just become commercially unavailable, we examined adenosine derivatives structurally related to metrifudil … in contrast to those treated with metrifudil or NF449. Treatment …
Number of citations: 119 www.microbiologyresearch.org
J Coates, MA Green, MJ Sheehan… - Journal of pharmacy and …, 1994 - academic.oup.com
… -N-ethylcarboxamidoadenosine (NECA), ((2-(4-(2-carboxyethyl)phenyl)ethyl)amino)-N-ethylcarbox-amidoadenosine (CGS 21680) and N-((2-methylphenyl)methyl)adenosine (metrifudil)…
Number of citations: 2 academic.oup.com
K Dietmann, E Roesch, W Schaumann… - Biochemical …, 1972 - Elsevier
… All compounds were dissolved in 0.9 % NaCl solution with the exception of metrifudil which was dissolved in 10 % polyethylene … Metrifudil and theophylline were injected intravenously. …
Number of citations: 4 www.sciencedirect.com

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